Cytoskeleton proteins are essential components of cellular architecture, contributing to various cellular functions, including shape maintenance, intracellular transport, and cell signaling. Among these proteins, the 33 kDa cytoskeleton protein, specifically referred to as Proline Rich Protein 33 (PRR33), plays a significant role in muscle differentiation and is predominantly expressed in skeletal muscle tissue. The gene encoding PRR33 is located on chromosome 7 in mice and exhibits high conservation across mammalian species, indicating its fundamental biological importance .
PRR33 is classified within the group of pro-myogenic factors that are crucial for muscle cell differentiation. It is identified as a skeletal muscle-enriched protein, with its expression levels significantly elevated during myoblast differentiation processes. The protein's unique transcript structure has been characterized through techniques such as rapid amplification of cDNA ends (RACE) .
The synthesis of PRR33 involves transcription from its gene followed by translation into a polypeptide chain. The full-length transcript of PRR33 has been cloned and analyzed, revealing a coding region approximately 2.1 kb in length. This process typically employs techniques like reverse transcription polymerase chain reaction (RT-PCR) to assess mRNA expression levels across various tissues .
In laboratory settings, PRR33 can be synthesized using recombinant DNA technology, where the corresponding gene is inserted into an expression vector and transfected into suitable host cells such as bacteria or mammalian cells. This method allows for large-scale production of the protein for further studies.
While specific chemical reactions involving PRR33 are not extensively documented, it is known that cytoskeleton proteins like PRR33 are involved in various biochemical pathways that influence muscle cell differentiation. These reactions often include post-translational modifications such as phosphorylation, which can regulate protein activity and interactions with other cellular components .
PRR33 functions primarily as a regulatory factor in muscle differentiation. During the differentiation of myoblasts into mature muscle fibers, PRR33 expression increases alongside key myogenic markers such as Myogenic Factor 5, Myogenic Differentiation 1, and Myogenin. This co-regulation suggests that PRR33 may enhance the transcriptional activity of these myogenic factors or stabilize their expression .
Data from experiments indicate that knockdown of PRR33 leads to reduced expression of these markers, thereby impairing myoblast differentiation and resulting in shorter myotubes during development .
Relevant data regarding the stability and solubility of PRR33 can be critical for applications involving recombinant protein studies or therapeutic developments.
PRR33 has significant implications in research related to muscle biology, particularly in understanding mechanisms underlying muscle development and regeneration. Its role as a pro-myogenic factor makes it a potential target for therapeutic strategies aimed at treating muscle-wasting diseases or improving muscle repair following injury.
Additionally, studies on PRR33 contribute to broader insights into cytoskeletal dynamics and their implications in various cellular processes beyond muscle tissue, including neurodegenerative diseases where cytoskeletal integrity is compromised .
The 33 kDa cytoskeleton-associated proteins exhibit conserved structural domains that enable interactions with cytoskeletal elements and signaling molecules. The core structure comprises an N-terminal major sperm protein (MSP) domain (∼125 residues) adopting an immunoglobulin-type seven-stranded β-sandwich fold, which facilitates ligand-receptor interactions, particularly with Eph receptors [8]. This domain is followed by a central coiled-coil motif mediating oligomerization, and a hydrophobic C-terminal transmembrane anchor for endoplasmic reticulum (ER) membrane association [8]. Notably, the protein contains a SPLR-sequence (Ser-Pro-Leu-Arg), a consensus phosphorylation motif for p34cdc2 kinase, linking it to cell cycle regulation [1]. The human ortholog shares 73.5% amino acid homology with hydra's 33 kDa protein in the N-terminal region (residues 1-218), while the C-terminal 76 residues diverge significantly (<20% similarity), harboring the epitope for monoclonal antibody V recognition [1].
Table 1: Structural Domains of 33 kDa Cytoskeletal Protein
Domain | Position | Functional Significance |
---|---|---|
MSP Domain | N-terminal | Eph receptor binding; β-sandwich fold |
Coiled-Coil Region | Central | Protein oligomerization |
Transmembrane Anchor | C-terminal | ER/Golgi membrane tethering |
SPLR Motif | Variable | p34cdc2 kinase phosphorylation site |
Sequence alignment reveals remarkable evolutionary conservation across eukaryotes. The hydra 33 kDa protein (294 amino acids, 32.8 kDa) shares 73.5% identity with the human laminin-binding protein in its N-terminal region, suggesting a common ancestral gene [1]. Drosophila Vap33 (dVAP) and C. elegans VPR-1 orthologs retain the MSP domain, with 45–50% sequence identity to human VAPB/ALS8 [8]. Mutational studies highlight functional conservation: The ALS-associated P56S mutation in human VAPB corresponds to P58S in Drosophila Vap33, causing ER retention, ubiquitinated inclusions, and disrupted MSP secretion [8]. Hydra and mammalian 33 kDa proteins cross-react with the same monoclonal antibody (V), confirming structural conservation of the C-terminal epitope despite sequence divergence [1].
Table 2: Evolutionary Conservation of 33 kDa Protein
Organism | Protein Name | Homology to Human | Key Conserved Domains |
---|---|---|---|
Hydra vulgaris | 32.8 kDa protein | 73.5% (N-terminal) | MSP domain, SPLR motif |
Homo sapiens | VAPB/ALS8 | Reference | Full MSP/coiled-coil |
Drosophila melanogaster | Vap33 | 48% | MSP domain (P58S mutant) |
Caenorhabditis elegans | VPR-1 | 45–50% | MSP domain, transmembrane |
These proteins exhibit dynamic, cell cycle-dependent localization. In non-dividing mammalian cells, the 33 kDa protein colocalizes with filamentous cytoskeletal structures, while during mitosis, it dissociates from filaments and concentrates centrally [1]. Immunocytochemistry confirms a strictly intracellular distribution, with no extracellular or transmembrane localization, consistent with the absence of signal peptides in its amino acid sequence [1]. In Drosophila, dVAP (Vap33) localizes to ER-mitochondria contact sites and synaptic vesicles, regulating vesicle priming and neuromuscular junction development [8]. Tissue-specific expression is notable in mammalian epididymal fluid (MEF3 glycoprotein), where it coats sperm surfaces during maturation [3]. Light-sheet microscopy in transgenic models shows enriched expression in root cap cells and root hair tips in plants, though this review focuses on metazoan systems [9].
PTMs critically regulate the function and localization of 33 kDa cytoskeletal proteins:
Table 3: Key Post-Translational Modifications of 33 kDa Proteins
Modification | Site/Type | Functional Consequence |
---|---|---|
O-glycosylation | Thr10 (mucin-type) | Sperm maturation; fertility competence |
Phosphorylation | SPLR motif (Ser) | Cell cycle-dependent cytoskeletal association |
Pyroglutamination | N-terminal Gln | Stabilization against proteolysis |
Ubiquitination | Lys residues (P58S mutant) | Pathological aggregation in ALS |
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